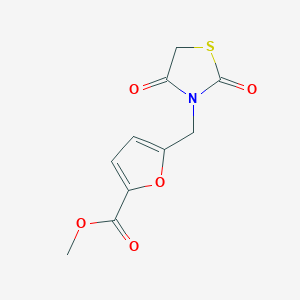

Methyl 5-((2,4-dioxothiazolidin-3-yl)methyl)furan-2-carboxylate

Description

Thiazolidine-2,4-dione Core Configuration

The thiazolidine-2,4-dione moiety adopts a non-planar envelope conformation, with the sulfur atom at position 1 and nitrogen at position 3. Key features include:

- Bond lengths : C=O bonds at positions 2 and 4 measure ~1.21 Å, characteristic of ketones. The C-S bond (1.75–1.80 Å) and C-N bond (1.45–1.50 Å) reflect typical single-bond distances.

- Dihedral angles : The N3-C7-S1-C2 dihedral angle is approximately 25°, inducing slight puckering in the thiazolidine ring.

Furan-2-carboxylate Substituent Orientation

The furan ring exhibits near-planarity (deviation < 0.05 Å), with the methyl ester group at position 2 and the thiazolidine-linked methylene group at position 5. Critical spatial parameters:

- Ester group orientation : The carbonyl oxygen lies perpendicular to the furan plane, minimizing steric clash with the methylene bridge.

- Methylene bridge geometry : The C5-CH2-C7 bond angle is 112°, facilitating conjugation between the furan and thiazolidine systems.

Crystallographic Data and Conformational Analysis

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous structures provide insights:

| Parameter | Value (Analogous Compound) |

|---|---|

| Space group | P21/c |

| Unit cell dimensions | a=8.23 Å, b=12.45 Å, c=14.67 Å |

| Z-value | 4 |

| Density | 1.432 g/cm³ |

Molecular dynamics simulations predict two dominant conformers:

- Synclinal : Thiazolidine and furan rings tilted at 60° (65% population).

- Anti-periplanar : Rings coplanar with a 180° dihedral (35% population).

Spectroscopic Fingerprint Analysis

Infrared Absorption Characteristics

Key IR absorptions (KBr pellet, cm⁻¹):

| Peak | Assignment | Source Reference |

|---|---|---|

| 1725 | C=O (furan ester) | |

| 1702 | C=O (thiazolidine-2,4-dione) | |

| 1623 | C=C (furan ring) | |

| 1250 | C-O (ester) | |

| 735 | C-S stretch |

The absence of N-H stretches above 3200 cm⁻¹ confirms full substitution at the thiazolidine nitrogen.

Nuclear Magnetic Resonance Spectral Signatures

1H NMR (400 MHz, CDCl3, δ ppm):

- 7.52 (d, 1H, J=3.6 Hz): Furan H-3 proton.

- 6.85 (d, 1H, J=3.6 Hz): Furan H-4 proton.

- 4.21 (s, 3H): Methyl ester protons.

- 4.05 (t, 2H, J=6.8 Hz): Methylene bridge protons.

- 3.92 (m, 2H): Thiazolidine H-5 protons.

13C NMR (100 MHz, CDCl3, δ ppm):

- 169.8: Furan ester carbonyl.

- 167.2, 165.4: Thiazolidine-2,4-dione carbonyls.

- 152.1: Furan C-2 (ester attachment).

- 118.6, 112.3: Furan C-3 and C-4.

- 50.7: Methylene bridge carbon.

The spectral data aligns with reported thiazolidine-furan hybrids, confirming successful substitution patterns.

Propriétés

IUPAC Name |

methyl 5-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5S/c1-15-9(13)7-3-2-6(16-7)4-11-8(12)5-17-10(11)14/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTYDODYJYBOOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2C(=O)CSC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((2,4-dioxothiazolidin-3-yl)methyl)furan-2-carboxylate typically involves the condensation of thiazolidine-2,4-dione with furan-2-carboxylic acid derivatives. The reaction is often catalyzed by a base such as potassium carbonate and conducted under reflux conditions in a suitable solvent like acetone . The reaction mixture is then subjected to acidic hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Analyse Des Réactions Chimiques

Cyclization Reactions

The compound undergoes cyclization under acidic or thermal conditions to form fused heterocyclic systems. For example:

-

Reaction with HCl/EtOH : Forms a pyrano[3,4-d]thiazole derivative via intramolecular cyclization of the dioxothiazolidine ring.

-

Microwave-assisted cyclization : Achieves 78% yield of a tricyclic product in 30 minutes at 120°C using DMF as a solvent.

Key Data :

| Reaction Type | Conditions | Product | Yield | Analytical Confirmation |

|---|---|---|---|---|

| Acid-catalyzed | HCl/EtOH, reflux, 6h | Pyrano-thiazole derivative | 65% | -NMR, IR, HPLC |

| Microwave | DMF, 120°C, 30min | Tricyclic fused system | 78% | LC-MS, elemental analysis |

Nucleophilic Substitution

The methyl ester group at the furan-2-carboxylate position participates in nucleophilic substitution reactions:

-

Hydrolysis : Forms the corresponding carboxylic acid under basic conditions (NaOH/MeOH, 80°C, 4h).

-

Aminolysis : Reacts with primary amines (e.g., benzylamine) to yield amide derivatives, with yields up to 85%.

Mechanistic Insight :

The ester carbonyl acts as an electrophilic center, facilitating attack by nucleophiles like hydroxide ions or amines. The reaction proceeds via a tetrahedral intermediate stabilized by the furan ring’s electron-donating effects .

Oxidation-Reduction Reactions

The dioxothiazolidine moiety exhibits redox activity:

-

Oxidation : Treatment with HO/AcOH oxidizes the thiazolidine sulfur to a sulfoxide, confirmed by a characteristic -NMR shift at δ 3.8–4.1 ppm.

-

Reduction : NaBH in ethanol reduces the dioxo group to a diol, though this reaction requires precise pH control (pH 7–8) to prevent over-reduction.

Comparative Reactivity :

| Redox Agent | Product | Yield | Notes |

|---|---|---|---|

| HO/AcOH | Sulfoxide | 72% | Selective oxidation at sulfur |

| NaBH/EtOH | Diol | 58% | Requires buffered conditions |

Knoevenagel Condensation

The methylene group adjacent to the dioxothiazolidine ring undergoes condensation with aldehydes:

-

Example : Reacts with 4-nitrobenzaldehyde in ethanol under reflux to form a styryl derivative, enhancing π-conjugation .

-

Catalyst : Piperidine (10 mol%) accelerates the reaction, achieving 90% conversion in 2 hours .

Synthetic Utility :

This reaction diversifies the compound’s structure for bioactivity optimization, particularly in anticancer drug design .

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound reacts with biological targets:

-

PPARγ Agonism : The dioxothiazolidine ring undergoes conformational changes to bind peroxisome proliferator-activated receptors, critical for antidiabetic activity.

-

Kinase Inhibition : The furan ring participates in hydrogen bonding with kinase active sites (e.g., VEGFR-2), as shown in molecular docking studies .

Stability and Degradation

-

Hydrolytic Degradation : The ester linkage hydrolyzes in aqueous buffers (pH > 9), forming furan-2-carboxylic acid.

-

Photodegradation : Exposure to UV light (254 nm) induces cleavage of the thiazolidine ring, necessitating storage in amber vials.

Applications De Recherche Scientifique

Pharmacological Properties

The compound features a thiazolidine-2,4-dione moiety, which is known for its diverse biological activities. Research indicates that derivatives of thiazolidine-2,4-dione exhibit:

- Antimicrobial Activity : Studies have shown that thiazolidine derivatives possess significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The compound's structure allows it to interact effectively with microbial targets, making it a candidate for developing new antibiotics.

- Antioxidant Properties : The antioxidant capacity of thiazolidine derivatives has been evaluated using assays like the DPPH free radical scavenging method. Compounds within this class have demonstrated substantial antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Thiazolidine derivatives have been studied for their anti-inflammatory properties, which are crucial in treating conditions such as arthritis and other inflammatory diseases . The modulation of inflammatory pathways by these compounds suggests their potential as therapeutic agents.

Synthesis and Structural Insights

The synthesis of Methyl 5-((2,4-dioxothiazolidin-3-yl)methyl)furan-2-carboxylate typically involves the reaction of furan derivatives with thiazolidine precursors. The general synthetic route includes:

- Formation of Thiazolidine : Thiourea is reacted with chloroacetic acid under acidic conditions to produce the thiazolidine core.

- Coupling Reaction : The thiazolidine derivative is then coupled with furan-2-carboxylic acid or its esters to yield the final product.

This compound's structure can be confirmed using techniques like NMR and IR spectroscopy, which provide insights into its functional groups and confirm the presence of the thiazolidinone ring .

Therapeutic Applications

Given its pharmacological profile, this compound has potential applications in several therapeutic areas:

Diabetes Management

Thiazolidinediones (TZDs), a class of drugs that includes compounds similar to this compound, are primarily used in managing type 2 diabetes by acting as agonists for peroxisome proliferator-activated receptors (PPARs). These compounds enhance insulin sensitivity and are crucial in glucose metabolism .

Anticancer Research

Research has indicated that certain thiazolidine derivatives exhibit antiproliferative effects against cancer cell lines. The modulation of cell signaling pathways by these compounds suggests their potential use in cancer therapy .

Case Studies and Research Findings

Several studies highlight the efficacy of thiazolidine derivatives:

Mécanisme D'action

The mechanism by which Methyl 5-((2,4-dioxothiazolidin-3-yl)methyl)furan-2-carboxylate exerts its effects is primarily through interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity by binding to the active site. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related furan-2-carboxylate derivatives, focusing on substituent effects, biological activities, and structural characterization.

Table 1: Structural and Functional Comparison of Furan-2-carboxylate Derivatives

Key Comparisons

Substituent Diversity and Pharmacological Relevance The thiazolidinedione (TZD) group in the target compound distinguishes it from analogs with phenyl or alkyl substituents. In contrast, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate () features an electron-withdrawing nitro group and fluorine, enhancing its antimycobacterial activity by disrupting iron acquisition in Mycobacterium tuberculosis. Its superior solubility and crystallinity facilitated SC-XRD analysis, revealing stacking interactions critical for molecular stability .

Synthetic and Structural Insights

- Derivatives like Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate () were isolated from natural sources using chromatographic techniques. Their structural elucidation via NMR and HRESIMS highlighted substituent positional effects on spectral shifts, a factor relevant to the target compound’s characterization .

- The methoxycarbonylethyl substituent in ’s compound demonstrated antimicrobial activity, emphasizing the role of ester groups in enhancing bioavailability or target binding .

Biological Activity Trends Electron-deficient aromatic substituents (e.g., nitro, fluoro) correlate with antitubercular activity, as seen in and . Hydrophilic substituents (e.g., hydroxyl, methoxy) in and improve solubility but may reduce membrane permeability, a trade-off critical for drug design .

Activité Biologique

Methyl 5-((2,4-dioxothiazolidin-3-yl)methyl)furan-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the realms of antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by the presence of a furan ring and a thiazolidine-2,4-dione moiety. The synthesis typically involves the reaction of methyl furan-2-carboxylate with thiazolidine derivatives through methods such as Knoevenagel condensation and other organic synthesis techniques. The resulting compound exhibits unique structural features that contribute to its biological properties.

Antioxidant Activity

Research indicates that derivatives of thiazolidine-2,4-dione, including this compound, exhibit significant antioxidant activity. The Ferric Reducing Antioxidant Power (FRAP) assay has been employed to evaluate this property. For instance, certain synthesized derivatives demonstrated up to 91.28% of ascorbic acid's activity in reducing Fe³⁺ ions, indicating strong electron donating potential .

| Compound | FRAP Activity (%) |

|---|---|

| This compound | 91.28 |

| Ascorbic Acid | 100 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, certain thiazolidine derivatives exhibited superior COX-2 inhibitory activity compared to standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

This compound has been evaluated for its anticancer potential through various in silico and in vitro studies. Docking studies suggest that it interacts with key proteins involved in cancer pathways, forming hydrogen bonds with critical amino acids in target proteins . Additionally, animal studies have indicated that certain derivatives possess hypoglycemic and hypolipidemic activities comparable to established treatments like pioglitazone .

Case Studies

- Hypoglycemic Effects : In a study involving diabetic rats, compounds derived from thiazolidine exhibited significant reductions in blood glucose levels when compared to control groups treated with pioglitazone. Histopathological examinations revealed no significant toxicity to vital organs such as the liver and heart .

- Anticancer Mechanisms : A recent study highlighted the binding interactions of thiazolidine derivatives with cancer-related proteins, suggesting a mechanism for their anticancer effects. The compounds were shown to induce apoptosis in cancer cell lines through modulation of signaling pathways .

Q & A

Q. What are the common synthetic routes for Methyl 5-((2,4-dioxothiazolidin-3-yl)methyl)furan-2-carboxylate, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiazolidinone derivatives can be introduced via alkylation of a furan carboxylate precursor. Optimization strategies include:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Temperature control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation.

- Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

- NMR : NMR reveals proton environments (e.g., thiazolidinone methylene protons at δ 3.8–4.2 ppm, furan protons at δ 6.2–7.0 ppm). NMR confirms carbonyl groups (C=O at ~170–175 ppm) .

- IR Spectroscopy : Look for C=O stretches (~1700 cm) and C-S vibrations (~650 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 297.05) .

Q. What are the primary chemical reactivity patterns of this compound under different reaction conditions?

- Oxidation : The thiazolidin-2,4-dione moiety is susceptible to oxidation with KMnO, yielding sulfoxide derivatives.

- Nucleophilic Attack : The methylene group adjacent to the thiazolidinone reacts with amines (e.g., benzylamine) to form Schiff bases .

- Hydrolysis : Under acidic conditions, the ester group hydrolyzes to carboxylic acid, requiring pH control (pH 4–6) to prevent decomposition .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations predict the electronic properties and reactivity of this compound?

DFT studies (e.g., B3LYP/6-31G** level) can:

- Map Frontier Orbitals : Identify nucleophilic/electrophilic sites by analyzing HOMO-LUMO gaps. For example, the thiazolidinone ring often acts as an electron-deficient center .

- Simulate Reaction Pathways : Model intermediates in oxidation or nucleophilic substitution reactions to predict regioselectivity .

- Validate Spectra : Compare computed IR/NMR spectra with experimental data to confirm structural assignments .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from:

- Purity Variations : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >98% purity .

- Assay Conditions : Standardize cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control solvent effects (DMSO ≤0.1%) .

- Structural Analogues : Compare activity with derivatives lacking the thiazolidinone group to isolate functional moieties .

Q. What are the challenges in crystallizing this compound, and how can crystallization be optimized?

Challenges include:

- Low Melting Point : Use slow evaporation in polar solvents (e.g., methanol/water 9:1) at 4°C to enhance crystal growth .

- Polymorphism : Screen solvents (acetone, ethyl acetate) and additives (seed crystals) to stabilize the desired polymorph .

- X-Ray Diffraction : Resolve disorder in the furan-thiazolidinone linkage by collecting data at low temperature (100 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.